Chloroquine D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

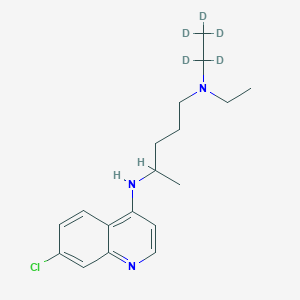

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/i1D3,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVZRBIWZFKQO-SGEUAGPISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Chloroquine-D5 in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism by which Chloroquine (CQ) and its deuterated analog, Chloroquine-D5 (D5-CQ), inhibit the cellular process of autophagy. While deuteration typically modifies the pharmacokinetic profile of a drug to improve metabolic stability, the pharmacodynamic mechanism of action at the cellular level is expected to remain identical to that of its parent compound. Therefore, this document will refer to the extensive research on chloroquine to delineate the mechanism of D5-CQ.

Core Mechanism of Action: Inhibition of Autophagic Flux

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Chloroquine is a late-stage autophagy inhibitor, meaning it disrupts the final steps of the autophagic pathway. The primary mechanism involves the disruption of lysosomal function, which ultimately leads to the accumulation of autophagosomes within the cell.

Lysosomotropic Nature and pH Alteration

Chloroquine is a weak diprotic base that readily permeates cellular and organellar membranes in its uncharged state.[1][2] It accumulates preferentially within acidic organelles, most notably lysosomes, a characteristic known as lysosomotropism.[1][3] Inside the acidic environment of the lysosome (typically pH 4.5-5.0), chloroquine becomes protonated.[3] This protonation traps the molecule within the lysosome, leading to its accumulation at high concentrations. This process consumes protons from the lysosomal lumen, thereby raising the intra-lysosomal pH.

Impairment of Autophagosome-Lysosome Fusion

The classical view held that the CQ-induced increase in lysosomal pH was the primary inhibitory mechanism, as it inactivates the acid-dependent hydrolases responsible for degrading autophagic cargo. However, more recent and detailed studies have demonstrated that chloroquine's principal mechanism is the impairment of the physical fusion between autophagosomes and lysosomes. This blockage prevents the formation of the "autolysosome," the hybrid organelle where degradation occurs.

This fusion impairment may be a downstream consequence of a severe disorganization of the Golgi and endo-lysosomal systems induced by chloroquine. By disrupting these critical trafficking hubs, CQ interferes with the molecular machinery required to mediate the fusion event.

The overall effect is a blockage of the autophagic flux—the complete process from autophagosome formation to cargo degradation. This leads to a measurable accumulation of autophagosomes and key autophagy-related proteins within the cell.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Chloroquine on the late stages of autophagy.

Caption: Mechanism of Chloroquine-mediated autophagy inhibition.

Quantitative Data Summary

The following table summarizes typical concentrations and effects of chloroquine as reported in in vitro studies. These values serve as a baseline for designing experiments with Chloroquine-D5.

| Parameter | Value / Range | Cell Type(s) | Notes | Reference(s) |

| In Vitro Concentration | 10 - 100 µM | HeLa, MEFs, U2OS | Effective range for observing autophagic flux inhibition. 50 µM is a commonly used concentration for robust LC3-II accumulation. | |

| Treatment Duration | 4 - 24 hours | Various cell lines | Time-dependent accumulation of autophagosomes and p62 is observed. Overnight (16h) incubation is common for Western blot analysis. | |

| Effect on p62/SQSTM1 | ~6-fold increase | SK-N-SH cells | p62 is a selective autophagy substrate; its accumulation is a reliable marker of autophagic flux inhibition. |

Experimental Protocols for Measuring Autophagy Inhibition

The blockage of autophagic flux by Chloroquine-D5 can be quantified by measuring the accumulation of key protein markers, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).

Western Blot for LC3-I to LC3-II Conversion and p62 Accumulation

This is the most common method to assess autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. p62 is an autophagy receptor that binds ubiquitinated cargo and is itself degraded in the autolysosome. Inhibition of flux causes both LC3-II and p62 to accumulate.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) to reach 70-80% confluency. Treat cells with the desired concentration of Chloroquine-D5 (e.g., 50 µM) or vehicle control for a specified time (e.g., 16 hours). Include untreated samples as a negative control.

-

Cell Lysis: Rinse cells with ice-cold 1X Phosphate-Buffered Saline (PBS). Lyse the cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

-

Protein Quantification: If RIPA buffer was used, determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Sample Preparation and SDS-PAGE: Heat the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 15% or 4-20% gradient polyacrylamide gel. Due to its small size, LC3-II (~14-16 kDa) requires careful monitoring during electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a low-fluorescence 0.2 µm polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. An increase in the amount of LC3-II and p62 in Chloroquine-D5-treated samples compared to controls indicates inhibition of autophagic flux.

Experimental Workflow Diagram

The diagram below outlines the standard workflow for assessing autophagy inhibition via Western blot.

Caption: Standard experimental workflow for Western blot analysis.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Lysosomotropic Properties of Chloroquine and its Deuterated Analog Chloroquine D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Lysosomotropism

The lysosomotropic character of Chloroquine stems from its nature as a diprotic weak base.[3] This property allows the unprotonated, lipophilic form of Chloroquine to freely diffuse across cellular and lysosomal membranes. The lysosomal lumen maintains a highly acidic environment (pH 4.5-5.0) compared to the cytosol (pH ~7.2).[4] Upon entering the acidic milieu of the lysosome, the aminoquinoline core of Chloroquine becomes protonated. This protonation increases the molecule's hydrophilicity, effectively trapping it within the organelle as it can no longer readily diffuse back across the lysosomal membrane.[1] This process of accumulation against a concentration gradient is a hallmark of lysosomotropic compounds.

The sequestration of protons by Chloroquine leads to a subsequent increase in the intralysosomal pH, disrupting the normal functions of this organelle which rely on an acidic environment.

Quantitative Effects on Lysosomal Function

The accumulation of Chloroquine within lysosomes and the resultant increase in pH have profound effects on various cellular processes. While specific quantitative data for Chloroquine D5 is unavailable, the following table summarizes key quantitative findings for Chloroquine from the literature.

| Parameter | Cell Type | Chloroquine Concentration | Observed Effect | Reference |

| Lysosomal pH | Rat Hepatocytes | In vivo administration | Increase in pH within 1 hour, returning to baseline by 3 hours. | |

| 4T1 Cells | Not specified | Complete ablation of LysoTracker Red staining, indicating lysosomal de-acidification. | ||

| Lysosomal Volume/Accumulation | HMEC-1 Cells | 1, 10, 30 µM | Significant increase in lysosomal volume, quantified by LysoTracker fluorescence intensity. | |

| Acanthamoeba Trophozoites | 100 µM | Increased lysosomal accumulation quantified by flow cytometry with LysoTracker Red. | ||

| Autophagosome Accumulation | HMEC-1 Cells | 10, 30 µM | Significantly increased number of autophagosomes, quantified by LC3 fluorescence intensity. | |

| ARPE-19 Cells | 120 µM | Increased number of GFP-LC3 and RFP-LC3 positive autophagic vacuoles. | ||

| Cytotoxicity (LD50) | ARPE-19 Cells | 100-120 µM (24 hours) | Estimated LD50 based on LDH release. |

Impact on Cellular Signaling Pathways

The disruption of lysosomal function by Chloroquine reverberates through several key cellular signaling pathways.

Autophagy Pathway

Autophagy is a catabolic process involving the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes for degradation. Chloroquine is a well-documented inhibitor of autophagy. By raising the lysosomal pH, it inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy blockade.

References

- 1. The lysosomal inhibitor, chloroquine, increases cell surface BMPR-II levels and restores BMP9 signalling in endothelial cells harbouring BMPR-II mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Deuterated Chloroquine Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of deuterated chloroquine analogs. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly as internal standards for metabolism and pharmacokinetic analyses, enabling precise quantification in bioanalytical studies using mass spectrometry.[1][2] Chloroquine, a widely utilized antimalarial and antirheumatic drug, is metabolized in the body to active compounds such as desethylchloroquine.[3][4] The synthesis of deuterated versions of chloroquine and its metabolites allows for a more accurate investigation of its pharmacological profile.[5] This guide details robust, multi-step synthetic pathways, providing complete experimental protocols, quantitative data, and workflow visualizations to facilitate replication in a laboratory setting.

Synthesis of Deuterated Analogs

The following sections outline the synthetic routes for producing key deuterated analogs of chloroquine and its primary metabolite, desethylchloroquine. The methods are designed to ensure high levels of deuterium incorporation and chemical purity.

Synthesis of [²H₅]Desethylchloroquine ([²H₅]DEC)

The synthesis of pentadeuterated desethylchloroquine is accomplished through a three-step process starting from a key diamine intermediate. This process involves an initial acylation with a deuterated reagent, followed by reduction with a deuterated hydride to achieve the desired level of isotopic enrichment.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroquine D5 and Its Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine (CQ), a well-established antimalarial and anti-inflammatory agent, has garnered significant interest for its potential as an anticancer agent due to its profound effects on cellular signaling pathways. Chloroquine D5 is a deuterated analog of chloroquine, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution is primarily intended to alter the drug's pharmacokinetic profile, potentially leading to a slower rate of metabolism and a longer half-life, which can enhance its therapeutic efficacy and reduce toxicity.[1][2][] While direct studies on the cellular effects of this compound are limited, its mechanism of action is presumed to be identical to that of chloroquine. This guide provides an in-depth technical overview of the core effects of chloroquine on key cellular signaling pathways, with the understanding that these actions are translatable to this compound.

Core Mechanism of Action: Lysosomotropism and Autophagy Inhibition

Chloroquine is a weak base that readily crosses cell membranes and accumulates in acidic organelles, most notably lysosomes.[4][5] Within the lysosome, the low pH environment leads to the protonation of chloroquine, trapping it inside and increasing the lysosomal pH. This disruption of lysosomal function is central to its effects on cellular signaling, primarily through the inhibition of autophagy.

Autophagy Inhibition:

Autophagy is a catabolic process involving the degradation of cellular components via the lysosome. Chloroquine inhibits the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes. This blockage leads to the accumulation of autophagosomes and the autophagy substrate protein p62/SQSTM1. The accumulation of LC3-II, a protein associated with the autophagosome membrane, is a key indicator of autophagy inhibition by chloroquine.

Impact on Key Cellular Signaling Pathways

The inhibition of autophagy and disruption of lysosomal function by chloroquine have significant downstream consequences for several critical signaling pathways that regulate cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation.

Chloroquine's Effects:

-

Inhibition of Akt and mTOR signaling: Studies have shown that chloroquine treatment can lead to a decrease in the phosphorylation of Akt and its downstream target, the mammalian target of rapamycin (mTOR). The inhibition of the Akt/mTOR pathway is a significant contributor to the anticancer effects of chloroquine.

-

Synergistic Effects with PI3K/Akt Inhibitors: Chloroquine can enhance the antitumor activity of PI3K/Akt pathway inhibitors. By blocking autophagy, which can be a resistance mechanism to these inhibitors, chloroquine sensitizes cancer cells to their effects. In some cancers, like colorectal cancer, chloroquine has been found to directly bind to and inhibit choline kinase alpha (CHKA), leading to the downregulation of PI3K and Akt phosphorylation.

Signaling Pathway Diagram: Chloroquine's Effect on PI3K/Akt/mTOR

Caption: Chloroquine inhibits the PI3K/Akt/mTOR pathway by reducing Akt phosphorylation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.

Chloroquine's Effects:

-

Context-Dependent Regulation: The effect of chloroquine on NF-κB signaling appears to be cell-type specific. In some cancer cells, chloroquine induces NF-κB activation through the accumulation of autophagosomes and p62, which can promote tumor cell resistance.

-

Inhibition in Certain Contexts: In other cell types, such as adult T-cell leukemia/lymphoma, chloroquine inhibits the NF-κB pathway. It achieves this by preventing the autophagic degradation of p47, a negative regulator of NF-κB, leading to apoptosis. In human astroglial cells, chloroquine has been shown to induce NF-κB activation and the expression of pro-inflammatory cytokines.

Signaling Pathway Diagram: Chloroquine's Dual Role in NF-κB Signaling

Caption: Chloroquine's context-dependent effect on the NF-κB signaling pathway.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Chloroquine's Effects:

-

Modulation of MAPK Activation: Chloroquine has been shown to modulate the activation of MAPK pathway components, including ERK, JNK, and p38. The specific effects can vary depending on the cell type and experimental conditions. For example, in some contexts, chloroquine treatment has been associated with the activation of JNK signaling, which can contribute to its effects on NF-κB activation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of chloroquine on cellular signaling pathways. It is important to note that these values are for chloroquine and may vary for this compound.

Table 1: Effect of Chloroquine on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Chloroquine IC50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | ~50 | |

| Panc-1 | Pancreatic Cancer | ~40 | |

| HeLa | Cervical Cancer | ~60 | |

| QBC939 | Cholangiocarcinoma | ~40 |

Table 2: Effect of Chloroquine on Protein Expression/Activation

| Cell Line | Protein | Effect | Chloroquine Concentration | Duration | Reference |

| HeLa | p-PI3K | Decrease | 20-80 µM | 48 h | |

| HeLa | p-Akt | Decrease | 20-80 µM | 48 h | |

| Caco2 | p-PI3K | Decrease | 50 µM | 24 h | |

| Caco2 | p-Akt | Decrease | 50 µM | 24 h | |

| EC109 | LC3-II | Increase | 50 µM | 24 h | |

| EC109 | p62 | Increase | 50 µM | 24 h | |

| QBC939 | Cleaved Caspase-8 | Increase | 40 µM | 12-24 h | |

| QBC939 | Cleaved Caspase-3 | Increase | 40 µM | 6-24 h |

Detailed Experimental Protocols

Western Blotting for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt and autophagy pathways.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time periods.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Autophagy Visualization

Objective: To visualize the accumulation of autophagosomes in cells treated with this compound.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-LC3B)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with this compound.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 30 minutes.

-

Incubate with the primary anti-LC3B antibody for 1 hour.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. The accumulation of punctate LC3 staining indicates autophagosome formation.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying this compound's cellular effects.

Conclusion

This compound, as a deuterated analog of chloroquine, is expected to exert its biological effects through the same mechanisms as its parent compound, primarily by inhibiting autophagy through the disruption of lysosomal function. This action has profound and context-dependent effects on key cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. The provided data and protocols for chloroquine serve as a strong foundation for researchers investigating the specific cellular and therapeutic potential of this compound. Further studies are warranted to directly elucidate the quantitative differences in the cellular signaling effects of this compound compared to chloroquine, which will be critical for its development as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroquine (CQ), a well-established antimalarial agent, has garnered significant attention for its potential as an anticancer therapeutic. Its primary mechanism of action in cancer cells has long been attributed to the inhibition of autophagy, a cellular self-degradation process that cancer cells often exploit to survive stress and chemotherapy. However, a growing body of evidence reveals that the anticancer effects of chloroquine are multifaceted, extending beyond autophagy inhibition to encompass a range of autophagy-independent biochemical targets. This technical guide provides a comprehensive overview of the core biochemical targets of chloroquine in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

A Note on Chloroquine D5

The term "this compound" refers to a deuterated form of chloroquine, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification of chloroquine and its metabolites by mass spectrometry. From a biochemical and therapeutic standpoint, the biological targets and mechanisms of action of this compound are considered identical to those of non-deuterated chloroquine. Therefore, this guide will focus on the extensive research conducted on chloroquine and its clinically relevant derivative, hydroxychloroquine (HCQ).

Autophagy Inhibition: The Primary and Most-Studied Target

The most widely recognized anticancer mechanism of chloroquine is the disruption of autophagy.[1][2] Autophagy is a catabolic process where cellular components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material. Cancer cells can utilize autophagy to recycle nutrients and damaged organelles to sustain their growth and survive the stress induced by anticancer therapies.[2][3]

Chloroquine, as a weak base, accumulates in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes. The blockage of this final step of autophagy leads to the accumulation of autophagosomes and autophagic substrates, ultimately inducing cancer cell death.

Key Molecular Events in Chloroquine-Mediated Autophagy Inhibition

-

Lysosomal pH Neutralization: Chloroquine's accumulation and subsequent protonation within lysosomes neutralize their acidic environment.

-

Inhibition of Lysosomal Enzymes: The increase in lysosomal pH inhibits the function of pH-sensitive lysosomal proteases, such as cathepsins.

-

Blockade of Autophagosome-Lysosome Fusion: Chloroquine impairs the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo.

-

Accumulation of Autophagic Vesicles: The inhibition of autophagic flux results in the accumulation of autophagosomes, which can be visualized and quantified as a hallmark of autophagy blockage.

-

Induction of Cell Death: The inability of cancer cells to complete the autophagic process leads to cellular stress and can trigger apoptotic or other forms of cell death.

Visualization of the Autophagy Pathway and Chloroquine's Point of Intervention

Autophagy-Independent Biochemical Targets

While autophagy inhibition is a major component of chloroquine's anticancer activity, numerous studies have highlighted its effects on other crucial cellular processes. These autophagy-independent mechanisms contribute significantly to its overall therapeutic potential.

Modulation of Signaling Pathways

Chloroquine has been shown to interfere with several key signaling pathways that are often dysregulated in cancer:

-

p53 Pathway: Chloroquine can activate the p53 tumor suppressor pathway. This activation can lead to cell cycle arrest and apoptosis in cancer cells. One mechanism involves the induction of the tumor suppressor protein Par-4 secretion, which triggers paracrine apoptosis of cancer cells.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Chloroquine has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, contributing to its anti-proliferative effects.

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cancer progression. Chloroquine can affect the Toll-like receptor 9 (TLR9)/NF-κB pathway, which can modulate the tumor microenvironment.

-

CXCR4/CXCL12 Axis: This chemokine signaling pathway is implicated in cancer cell migration, invasion, and metastasis. Chloroquine has been shown to inhibit the CXCR4/CXCL12 pathway.

Induction of DNA Damage and Inhibition of DNA Repair

Recent studies have revealed that chloroquine can induce DNA double-strand breaks (DSBs) in cancer cells, an effect that is dependent on the generation of reactive oxygen species (ROS). Furthermore, it has been shown to synergize with DNA repair inhibitors, leading to enhanced cancer cell death.

Lysosomal Membrane Permeabilization (LMP)

Beyond simply neutralizing lysosomal pH, high concentrations of chloroquine can lead to lysosomal membrane permeabilization (LMP). This results in the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytoplasm, which can trigger a caspase-independent form of apoptosis.

Effects on the Tumor Microenvironment

Chloroquine's anticancer effects are not limited to cancer cells alone. It can also modulate the tumor microenvironment in several ways:

-

Normalization of Tumor Vasculature: Chloroquine can normalize the chaotic and leaky blood vessels within tumors, which can improve the delivery and efficacy of other chemotherapeutic agents.

-

Modulation of Immune Cells: Chloroquine can repolarize tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-suppressing M1 phenotype.

-

Effects on Cancer-Associated Fibroblasts (CAFs): Chloroquine can also influence the activity of CAFs, which play a crucial role in tumor progression and drug resistance.

Visualization of Chloroquine's Pleiotropic Effects

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of chloroquine in different cancer cell lines.

Table 1: IC50 Values of Chloroquine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| HCT116 | Colon Cancer | 2.27 | |

| HT29 | Colon Cancer | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| HCC1937 | Breast Cancer | Not specified | |

| A-172 | Glioblastoma | Not specified | |

| LN-18 | Glioblastoma | Not specified | |

| CAL-33 | Head and Neck Cancer | Not specified | |

| 32816 | Head and Neck Cancer | 25.05 | |

| HepG2 | Liver Cancer | Not specified | |

| Huh7 | Liver Cancer | Not specified | |

| FaDu | Hypopharyngeal Carcinoma | Not specified | |

| NCI-H727 | Lung Carcinoid | Not specified |

Table 2: Effects of Chloroquine on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| U87MG (in vivo) | Chloroquine | Increased apoptosis | Significantly higher TUNEL-positive cells | |

| U87MG (in vivo) | Chloroquine | Decreased mitosis | Significantly lower number of mitotic cells | |

| Multiple Cell Lines | Chloroquine + Panobinostat | Synergistic apoptosis | Significantly higher percentage of apoptotic cells | |

| Multiple Cell Lines | Chloroquine + NHEJi | Synergistic apoptosis | Significantly higher percentage of apoptotic cells | |

| HepG2 & Huh7 | Chloroquine | G0/G1 cell cycle arrest | Dose- and time-dependent increase | |

| HepG2 & Huh7 | Chloroquine | Apoptosis induction | Dose- and time-dependent increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biochemical effects of chloroquine on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, treat the cells with various concentrations of chloroquine or control vehicle for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

Western Blot Analysis for Autophagy Markers (LC3-I/II and p62)

Principle: Western blotting is used to detect specific proteins in a sample. To monitor autophagy, the conversion of LC3-I to LC3-II (a marker of autophagosome formation) and the degradation of p62/SQSTM1 (an autophagy substrate) are commonly assessed.

Protocol:

-

Cell Lysis: After treatment with chloroquine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The LC3-II/LC3-I ratio and p62 levels are then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization of an Experimental Workflow: Apoptosis Assay

Conclusion

Chloroquine's anticancer activity is a result of its ability to engage multiple biochemical targets within cancer cells. While its role as an autophagy inhibitor is well-documented and significant, a comprehensive understanding of its therapeutic potential requires consideration of its autophagy-independent effects on crucial signaling pathways, DNA integrity, lysosomal stability, and the tumor microenvironment. This pleiotropic mechanism of action makes chloroquine and its derivatives promising candidates for combination therapies, where they can sensitize cancer cells to conventional treatments and overcome drug resistance. Further research into the nuanced interplay of these various targets will be crucial for the rational design of novel therapeutic strategies leveraging the full potential of this repurposed drug.

References

Chloroquine-D5 as a Tool for Studying Endosomal Acidification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosomal acidification is a critical cellular process that governs a multitude of physiological events, including receptor-ligand dissociation, protein sorting, and the activation of lysosomal enzymes. The acidic environment of endosomes is essential for the proper trafficking and degradation of cellular cargo. Dysregulation of endosomal pH has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and infectious diseases. Consequently, tools that allow for the precise study of endosomal acidification are invaluable to the scientific community.

Chloroquine, a well-known antimalarial and immunomodulatory drug, has long been utilized as a research tool to probe the function of acidic organelles.[1] As a weak base, chloroquine accumulates in the acidic environment of endosomes and lysosomes, leading to an increase in their luminal pH.[2] This property makes it a powerful agent for studying the consequences of impaired endosomal acidification.

This technical guide focuses on Chloroquine-D5 (CQ-D5) , a deuterated analog of chloroquine. While primarily employed as an internal standard for the quantification of chloroquine and its metabolites in mass spectrometry-based analyses, its biological activity is considered analogous to that of its non-deuterated counterpart. This guide will provide a comprehensive overview of the use of CQ-D5 as a tool to study endosomal acidification, including its mechanism of action, detailed experimental protocols, quantitative data, and the visualization of affected signaling pathways.

Mechanism of Action: The Proton Sponge Effect

Chloroquine-D5, like chloroquine, is a lipophilic weak base that can readily diffuse across cellular membranes in its uncharged state. Upon entering the acidic lumen of endosomes (pH ~5.0-6.0) and lysosomes (pH ~4.5-5.0), the molecule becomes protonated.[2] This protonation traps CQ-D5 within the organelle, as the charged form is less membrane-permeable. The continuous influx and subsequent protonation of CQ-D5 lead to an accumulation of protons and the compound itself within the endosome, a phenomenon often referred to as the "proton sponge effect." This sequestration of protons effectively raises the luminal pH of the endosome, thereby inhibiting pH-dependent processes.[3]

Chloroquine-D5 as a Research Tool

The ability of Chloroquine-D5 to disrupt the proton gradient of endosomes makes it a versatile tool for a variety of research applications:

-

Studying Viral Entry: Many viruses, such as influenza and coronaviruses, require the acidic environment of the endosome to facilitate the fusion of their envelope with the endosomal membrane and release their genetic material into the cytoplasm.[4] CQ-D5 can be used to inhibit the entry of such pH-dependent viruses, allowing researchers to dissect the mechanisms of viral infection.

-

Investigating Autophagy: Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. By raising the lysosomal pH, CQ-D5 inhibits the activity of these enzymes and blocks the final stages of autophagy. This allows for the study of autophagic flux and its role in various diseases.

-

Modulating Drug Delivery and Efficacy: The efficacy of certain drugs can be influenced by their subcellular localization and the pH of their environment. CQ-D5 can be used to study how changes in endosomal pH affect the release and activity of therapeutic agents, particularly those designed to be released in the acidic endosomal compartment.

-

Elucidating Signaling Pathways: Endosomal acidification is crucial for the regulation of several signaling pathways, including those initiated by Toll-like receptors (TLRs) and the mTOR pathway. By manipulating endosomal pH with CQ-D5, researchers can investigate the role of this organelle in signal transduction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of chloroquine. Given the similar biological activity, these values can be considered indicative for Chloroquine-D5 in functional assays.

Table 1: Inhibitory Concentrations of Chloroquine in Viral Entry and Autophagy

| Application | Cell Line | IC50 / EC50 | Reference |

| SARS-CoV-2 Entry Inhibition | Vero E6 | EC50: 1.13 µM | |

| Dengue Virus (DENV-2) Replication Inhibition | Vero cells | Nontoxic dose of 50 µg/mL showed inhibition | |

| Autophagy Inhibition | Multiple human melanoma cell lines | Cytotoxicity observed | |

| Autophagy Inhibition | Triple negative breast cancer models | Potentiates antitumor effect |

Table 2: Effects of Chloroquine on Endosomal pH and Cellular Processes

| Parameter | Cell Line/System | Chloroquine Concentration | Observed Effect | Reference |

| Endosomal pH | AGS cells | 10 µM, 50 µM, 100 µM | Minimally alters the FITC/TMR ratio | |

| Cytosolic pH | - | - | Acidifies the cytosol by 0.2–0.4 pH units within 1h | |

| mTOR Signaling | C2C12 cells | 2 mg/ml | Inhibited leucine-induced mTORC1 and S6K1 phosphorylation | |

| TLR9 Signaling | Sepsis mouse model | - | Decreased TLR9 protein abundance in spleen |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing Chloroquine-D5 to study endosomal acidification and its consequences.

Protocol 1: Measurement of Endosomal/Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol allows for the ratiometric measurement of endosomal/lysosomal pH. LysoSensor™ Yellow/Blue is a fluorescent dye that exhibits a pH-dependent shift in its emission spectrum.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Chloroquine-D5 stock solution (e.g., 10 mM in DMSO)

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific, L7545)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Confocal microscope with dual-emission detection capabilities

-

pH calibration buffers (a series of buffers with known pH values from ~4.0 to 7.5)

-

Nigericin and Monensin (ionophores for pH calibration)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

-

Chloroquine-D5 Treatment: Treat cells with the desired concentration of Chloroquine-D5 (e.g., 10-100 µM) in live-cell imaging medium for a specific duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

LysoSensor™ Staining: During the last 5-10 minutes of the Chloroquine-D5 treatment, add LysoSensor™ Yellow/Blue DND-160 to the medium at a final concentration of 1-5 µM.

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

-

Imaging: Immediately image the cells on a confocal microscope. Excite the dye at ~360 nm and collect emission at two wavelengths: ~450 nm (blue) and ~510 nm (yellow).

-

pH Calibration Curve:

-

Prepare a separate set of cells stained with LysoSensor™ as described above but without Chloroquine-D5 treatment.

-

Incubate these cells with pH calibration buffers containing the ionophores nigericin (10 µM) and monensin (10 µM) for 5-10 minutes. This will equilibrate the intracellular pH with the extracellular buffer pH.

-

Acquire images for each pH calibration buffer.

-

-

Data Analysis:

-

For each endosome/lysosome (visible as a punctum), measure the fluorescence intensity in both the blue and yellow channels.

-

Calculate the ratio of the yellow to blue fluorescence intensity for each organelle.

-

Generate a standard curve by plotting the yellow/blue fluorescence ratio against the known pH of the calibration buffers.

-

Use the standard curve to determine the pH of the endosomes/lysosomes in the Chloroquine-D5-treated and control cells.

-

Protocol 2: Ratiometric Measurement of Endosomal pH using FITC-Dextran

This protocol utilizes the pH-sensitive fluorophore FITC conjugated to dextran, which is taken up by cells via endocytosis and delivered to endosomes and lysosomes.

Materials:

-

Cells of interest

-

FITC-dextran (fluorescein isothiocyanate-dextran)

-

Chloroquine-D5 stock solution

-

Flow cytometer or fluorescence microscope with appropriate filters

-

pH calibration buffers

-

Nigericin

Procedure:

-

Cell Loading: Incubate cells with FITC-dextran (e.g., 1 mg/mL) in culture medium for 1-2 hours to allow for endocytic uptake.

-

Chase Period: Wash the cells to remove extracellular FITC-dextran and incubate in fresh medium for at least 1 hour to allow the dextran to accumulate in late endosomes and lysosomes.

-

Chloroquine-D5 Treatment: Treat the cells with the desired concentration of Chloroquine-D5 for the desired time.

-

pH Measurement (Flow Cytometry):

-

Harvest the cells and resuspend them in a suitable buffer.

-

Analyze the cells on a flow cytometer. Excite the FITC at two different wavelengths (e.g., 488 nm and 458 nm) or measure the emission at two different wavelengths. The ratio of the fluorescence intensities is pH-dependent.

-

-

pH Measurement (Microscopy):

-

Image the cells using a fluorescence microscope. Acquire images using two different excitation or emission filters.

-

Perform a ratiometric analysis of the fluorescence intensity within individual endosomes.

-

-

pH Calibration Curve:

-

Treat a set of FITC-dextran loaded cells with pH calibration buffers containing nigericin (10 µM).

-

Measure the fluorescence ratio at each known pH to generate a standard curve.

-

-

Data Analysis: Use the standard curve to convert the fluorescence ratios from the experimental samples into pH values.

Protocol 3: Assessment of Autophagy Inhibition by Western Blotting for LC3-II

This protocol measures the accumulation of LC3-II, a marker for autophagosomes, which indicates a blockage in the autophagic flux.

Materials:

-

Cells of interest

-

Chloroquine-D5 stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Plate cells and treat with Chloroquine-D5 at various concentrations for a specified time (e.g., 6-24 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

An increase in the LC3-II/LC3-I ratio or an increase in the absolute amount of LC3-II in Chloroquine-D5-treated cells compared to the control indicates an inhibition of autophagic flux.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Endosomal Acidification

The alteration of endosomal pH by Chloroquine-D5 can have profound effects on intracellular signaling cascades.

TLR9 is an endosomal receptor that recognizes unmethylated CpG DNA from bacteria and viruses. Its activation and subsequent signaling are dependent on the acidic environment of the endosome. By neutralizing the endosomal pH, Chloroquine-D5 can inhibit TLR9 signaling.

Caption: Chloroquine-D5 inhibits TLR9 signaling by raising endosomal pH.

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation can be influenced by the availability of amino acids, which are in part supplied by lysosomal protein degradation. By inhibiting lysosomal function, Chloroquine-D5 can indirectly affect mTOR signaling.

Caption: Chloroquine-D5 indirectly inhibits mTORC1 signaling.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for measuring changes in endosomal pH upon treatment with Chloroquine-D5.

References

- 1. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Chloroquine (Chloroquine D5) in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine (CQ), a 4-aminoquinoline derivative, has a long-standing history as an antimalarial agent and is increasingly recognized for its significant immunomodulatory properties, leading to its use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. This technical guide focuses on the role of Chloroquine D5, a deuterated form of chloroquine, in modulating immune responses. In drug development, deuteration—the selective replacement of hydrogen atoms with deuterium—is a strategy employed to alter a molecule's pharmacokinetic profile, often to increase its metabolic stability and half-life, without changing its fundamental mechanism of action. Therefore, the immunomodulatory effects of this compound are predicated on the well-established mechanisms of chloroquine. This document provides an in-depth overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Immunomodulation

This compound exerts its influence on the immune system through several key mechanisms, primarily centered around its ability to accumulate in acidic intracellular compartments like lysosomes and endosomes. This accumulation leads to a cascade of effects that dampen inflammatory responses.

Inhibition of Endosomal Toll-Like Receptor (TLR) Signaling

Chloroquine is a potent inhibitor of endosomal Toll-Like Receptors (TLRs), specifically TLR3, TLR7, TLR8, and TLR9, which are crucial sensors of nucleic acids from pathogens and damaged host cells. Inhibition is achieved through two main actions:

-

Neutralization of Endosomal pH: As a weak base, chloroquine diffuses into acidic endosomes and becomes protonated, leading to its accumulation and an increase in the endosomal pH. This change in pH prevents the activation of acid-dependent proteases necessary for TLR processing and signaling.

-

Direct Binding to Nucleic Acids: Chloroquine can directly bind to DNA and RNA, preventing these nucleic acids from interacting with their respective TLRs within the endosome. This interference blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.

Inhibition of Autophagy

Autophagy is a cellular catabolic process for degrading and recycling cellular components. While essential for homeostasis, it can also be exploited by pathogens and contribute to inflammatory diseases. Chloroquine is a well-established inhibitor of autophagy. It acts at the late stage of the process by preventing the fusion of autophagosomes with lysosomes. This blockade is primarily due to the elevation of lysosomal pH, which impairs the function of acidic hydrolases required for the degradation of autophagosomal contents. The inhibition of autophagic flux leads to the accumulation of autophagosomes and can modulate inflammatory signaling pathways that are linked to autophagy.

Interference with Antigen Presentation

The lysosomotropic nature of chloroquine also impairs the ability of antigen-presenting cells (APCs) to process and present antigens to T-helper cells. Specifically, it affects the MHC class II pathway:

-

Inhibition of Antigen Processing: The processing of exogenous antigens into peptides for loading onto MHC class II molecules occurs in acidic endo-lysosomal compartments. By raising the pH of these vesicles, chloroquine inhibits the activity of proteases that are essential for digesting protein antigens into immunogenic peptides.

-

Impaired Peptide Loading: The loading of peptides onto MHC class II molecules is also a pH-dependent process. The altered pH environment caused by chloroquine can interfere with the stable association of peptides with the MHC class II binding groove.

This disruption of antigen presentation leads to a reduction in T-cell activation and subsequent downstream immune responses.

Inhibition of the cGAS-STING Pathway

Recent evidence has shown that chloroquine can inhibit the cGAS-STING pathway, a key cytosolic surveillance system for detecting foreign or misplaced DNA. This pathway is critical for initiating innate immune responses, particularly the production of type I interferons. Chloroquine is thought to interfere with the binding of cytosolic double-stranded DNA (dsDNA) to the sensor protein cGAS (cyclic GMP-AMP synthase). By blocking this initial recognition step, chloroquine prevents the synthesis of the second messenger cGAMP and the subsequent activation of STING (stimulator of interferon genes), thereby suppressing the production of type I interferons and other inflammatory genes.

Quantitative Data on Immunomodulatory Effects

The following tables summarize key quantitative data regarding the inhibitory effects of chloroquine on various immune parameters. It is important to note that these values are derived from studies using non-deuterated chloroquine and may vary depending on the specific cell type, stimulus, and experimental conditions.

| Parameter | Cell Type | Stimulus | IC50 / Effective Concentration | Reference |

| TLR9-mediated Cytokine Production | Human PBMCs | CpG ODN | ~5 µM | (Not explicitly cited) |

| TLR7/8-mediated IFN-α Production | Plasmacytoid Dendritic Cells | R848 | Effective inhibition at 3 µM (HCQ) | (--INVALID-LINK--) |

| LPS-induced TNF-α and IL-6 Production | Human PBMCs | LPS | Dose-dependent inhibition | (--INVALID-LINK--) |

| PHA-induced TNF-α and IFN-γ Production | Human PBMCs | PHA | Dose-dependent inhibition | (Not explicitly cited) |

| cGAS-STING Pathway (IFN-β Production) | THP-1 cells | dsDNA | IC50: 3-25 µM | (--INVALID-LINK--) |

| Autophagy Flux Inhibition | HeLa cells | - | Effective at 50 µM (18h) | (Not explicitly cited) |

| MHC Class II Antigen Presentation | B-lymphoid cells | Endogenous HEL | Effective inhibition at 25 µM (48h) | (Not explicitly cited) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Protocol 1: Autophagy Flux Assay by LC3-II Western Blotting

This protocol measures the accumulation of the autophagosome marker LC3-II in the presence and absence of chloroquine to determine the autophagic flux.

Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of the experiment.

-

Treatment: Prepare four experimental groups:

-

Control (untreated cells)

-

Stimulus only (if investigating stimulus-induced autophagy)

-

This compound only (e.g., 50 µM for 2-4 hours)

-

Stimulus + this compound (add this compound for the last 2-4 hours of stimulus treatment)

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip and re-probe the membrane for β-actin as a loading control.

-

-

Data Analysis: Quantify the band intensity for LC3-II and β-actin. Autophagic flux is determined by the difference in LC3-II levels between samples with and without this compound. An increase in LC3-II in the presence of this compound indicates active autophagic flux.

Protocol 2: Measurement of Lysosomal pH using LysoTracker

This protocol uses a fluorescent acidic organelle probe, LysoTracker, to qualitatively or semi-quantitatively assess the effect of this compound on lysosomal pH.

Materials:

-

Cell line of interest cultured on glass coverslips or in imaging-compatible plates

-

Complete culture medium

-

This compound stock solution

-

LysoTracker Red DND-99 (or other suitable LysoTracker probe)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hoechst 33342 (for nuclear counterstaining, optional)

-

Fluorescence microscope or confocal microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips or imaging plates to allow for optimal imaging (e.g., 50-70% confluency).

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 1-4 hours). Include an untreated control group.

-

LysoTracker Staining:

-

In the last 30-60 minutes of the this compound treatment, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.

-

Incubate at 37°C in the dark.

-

-

Washing and Imaging:

-

Remove the medium containing LysoTracker and this compound.

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells. If desired, add Hoechst 33342 for nuclear staining.

-

Immediately proceed to imaging.

-

-

Fluorescence Microscopy:

-

Acquire images using appropriate filter sets for LysoTracker (e.g., TRITC/Rhodamine) and Hoechst (DAPI).

-

Use consistent imaging parameters (e.g., exposure time, laser power) across all samples.

-

-

Data Analysis: An increase in lysosomal pH due to this compound will result in a decrease in the fluorescence intensity of the LysoTracker probe. The fluorescence intensity per cell or per lysosomal puncta can be quantified using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: Cytokine Production Assay in PBMCs

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human PBMCs, isolated from healthy donor blood

-

RPMI 1640 medium + 10% FBS

-

This compound stock solution

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8, or CpG ODN for TLR9)

-

96-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α)

-

ELISA plate reader

Procedure:

-

PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI medium.

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-treatment with this compound: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for 1-2 hours at 37°C.

-

Stimulation: Add the chosen stimulant (e.g., LPS at 100 ng/mL) to the wells. Include an unstimulated control group.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.

-

ELISA:

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of the cytokines in each sample based on the standard curve.

-

Determine the percentage of inhibition of cytokine production by this compound compared to the stimulated control.

-

Conclusion

This compound, as a deuterated analog of chloroquine, is a valuable tool for research into the modulation of immune responses. Its multifaceted mechanism of action, centered on the disruption of endo-lysosomal function, leads to the potent inhibition of key inflammatory pathways, including TLR signaling, autophagy, antigen presentation, and the cGAS-STING pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to investigate and harness the immunomodulatory properties of this class of compounds. Further research into the specific pharmacokinetic advantages of this compound will be crucial in translating its well-defined immunomodulatory mechanisms into therapeutic applications.

Exploring the Antiviral Activity of Chloroquine and its Deuterated Analogs: A Technical Guide

Introduction

Chloroquine, a 9-aminoquinoline originally developed in 1934, has a long history of use as an antimalarial agent.[1][2] Beyond its antiparasitic properties, chloroquine has demonstrated a broad spectrum of in vitro antiviral activity against a variety of viruses, including coronaviruses, retroviruses, and flaviviruses.[1][3] This technical guide provides an in-depth overview of the antiviral activity of chloroquine, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates. While specific research on "Chloroquine D5" is not available in the public domain, this document will focus on the extensive data available for chloroquine. It will also reference "Desethyl Chloroquine-D5," a deuterated metabolite of chloroquine, for which some experimental protocols are available.[4] The biological activity of such deuterated forms is often similar to their non-deuterated parent compounds. This guide is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Antiviral Efficacy of Chloroquine

The antiviral activity of chloroquine has been quantified against several viruses in vitro. The following tables summarize the key efficacy data from published studies.

Table 1: Antiviral Activity of Chloroquine against SARS-CoV and SARS-CoV-2

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV | Vero E6 | Cytopathic Effect | 8.8 ± 1.2 | 261.3 ± 14.5 | 30 | |

| SARS-CoV-2 | Vero E6 | Viral Replication | 5.47 (48h) | >100 | >18.28 | |

| SARS-CoV-2 | Vero E6 | Viral Replication | 2.1 | Not Reported | Not Reported |

EC50 (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the drug.

Table 2: Antiviral Activity of Chloroquine against Other Viruses

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| HIV-1 | Peripheral Blood Lymphocytes/Monocytes | Viral Replication | >90% inhibition at non-toxic concentrations | |

| Influenza A (H1N1) | MDCK | Viral Replication | Lower than plasma concentrations for malaria treatment | |

| Influenza A (H3N2) | MDCK | Viral Replication | Lower than plasma concentrations for malaria treatment |

IC50 (50% inhibitory concentration): The concentration of the drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

This section details the methodologies for key experiments used to assess the antiviral activity of chloroquine and its analogs.

In Vitro Antiviral Assay for SARS-CoV

This protocol is based on the methodology used to determine the IC50 of chloroquine against SARS-CoV.

-

Cell Line: Vero E6 cells.

-

Virus: SARS-CoV.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until confluent.

-

Prepare serial dilutions of chloroquine phosphate in cell culture medium.

-

Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI).

-

After a defined incubation period for viral adsorption, remove the virus inoculum and add the medium containing the different concentrations of chloroquine.

-

Incubate the plates for a period of 2-3 days.

-

Assess the cytopathic effect (CPE) of the virus by microscopic observation.

-

Alternatively, quantify viral RNA using quantitative reverse transcription PCR (qRT-PCR) from the cell culture supernatant.

-

Determine cell viability using a colorimetric assay such as the MTT assay to calculate the CC50.

-

The IC50 is calculated as the concentration of chloroquine that results in a 50% inhibition of the viral CPE.

-

Autophagy Inhibition Assay using Desethyl Chloroquine-D5

This protocol describes how to assess the inhibition of autophagy in cell culture using a deuterated metabolite of chloroquine.

-

Compound: Desethyl Chloroquine-D5.

-

Cell Line: Any suitable cell line for autophagy studies (e.g., HeLa, MEFs).

-

Procedure:

-

Seed cells in culture plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of Desethyl Chloroquine-D5 for a desired time period (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Perform Western blotting to detect the levels of autophagy markers LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.

-

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to determine the cytotoxic effects of a compound on cultured cells.

-

Compound: Chloroquine or its analogs.

-

Cell Line: Any suitable cell line.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the compound for a desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solvent like DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Mandatory Visualization: Signaling Pathways and Mechanisms of Action

The antiviral effects of chloroquine are attributed to multiple mechanisms of action. The following diagrams, created using the DOT language, illustrate these pathways.

Mechanism 1: Inhibition of Viral Entry and Replication

Chloroquine is a weak base that accumulates in acidic organelles like endosomes, raising their pH. This increase in pH can inhibit the pH-dependent fusion of viral and endosomal membranes, which is a crucial step for the entry of many viruses.

References

- 1. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of chloroquine on viral infections: an old drug against today's diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Foundational Studies on Chloroquine's Impact on Lysosomal pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Chloroquine's Lysosomotropic Nature

Chloroquine is a weak base that readily permeates biological membranes in its unprotonated state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated. This ionization traps chloroquine within the lysosome, leading to its accumulation at concentrations significantly higher than in the cytoplasm. This accumulation buffers the lysosomal protons, resulting in an increase in the intralysosomal pH. This fundamental property underlies many of chloroquine's observed cellular effects, including the inhibition of lysosomal enzymes that require a low pH for optimal activity and the disruption of autophagic flux.

Quantitative Impact of Chloroquine on Lysosomal pH

Numerous studies have quantified the effect of chloroquine on lysosomal pH. The extent of this pH alteration can vary depending on the cell type, the concentration of chloroquine used, and the duration of treatment. Some studies indicate a transient increase in pH, while others show a more sustained effect.

Table 1: Quantitative Data on Chloroquine-Induced Changes in Lysosomal pH

| Cell Type | Chloroquine Concentration | Duration of Treatment | Method of pH Measurement | Observed Change in Lysosomal pH | Reference |

| Rat Hepatocytes (in vivo) | N/A (in vivo administration) | 1 hour | N/A | Increase from baseline | [1] |

| Rat Hepatocytes (in vivo) | N/A (in vivo administration) | 3 hours | N/A | Return to baseline pH | [1] |

| Mouse Peritoneal Macrophages | 100 µM | 20 minutes | N/A (Model-predicted) | Increase from ~4.7 to ~6.2 | [2] |

| Retinal Pigment Epithelial (RPE) Cells | Low-dose | Chronic | N/A | Initial neutralization followed by partial recovery | [3] |

Note: The lack of specific pH values in some in vivo studies highlights the challenges of accurately measuring lysosomal pH in complex biological systems.

Experimental Protocols for Measuring Lysosomal pH

Accurate measurement of lysosomal pH is critical for studying the effects of compounds like chloroquine. Several fluorescence-based methods are commonly employed.

LysoTracker Probes

LysoTracker probes are fluorescent acidotropic probes that selectively accumulate in acidic organelles.

-

Principle: These probes consist of a fluorophore linked to a weak base. They are freely membrane-permeant and accumulate in acidic compartments. The fluorescence intensity is often used as a qualitative or semi-quantitative indicator of lysosomal acidity.

-

Protocol Outline:

-

Cell Culture: Plate cells on a suitable imaging dish or plate.

-

Probe Loading: Incubate live cells with a working solution of LysoTracker probe (e.g., LysoTracker Red DND-99 at 50-75 nM) in pre-warmed culture medium for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess probe.

-

Treatment: Treat the cells with the desired concentration of Chloroquine or Chloroquine D5 for the specified duration.

-

Imaging: Visualize the cells using fluorescence microscopy with the appropriate filter sets. A decrease in LysoTracker fluorescence intensity can indicate an increase in lysosomal pH.

-

-

Limitations: The fluorescence intensity of some LysoTracker probes is not directly proportional to pH, and prolonged incubation can itself alter lysosomal pH.[4]

Ratiometric pH-Sensitive Dyes (BCECF-Dextran and FITC-Dextran)

Ratiometric dyes offer a more quantitative approach to pH measurement by taking the ratio of fluorescence intensities at two different excitation or emission wavelengths.

-